molecular formula C9H11ClN2O3 B3390000 methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 950094-43-6

methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3390000
CAS No.: 950094-43-6
M. Wt: 230.65 g/mol
InChI Key: CGECWRWJSDFYMD-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloroacetamido group attached to the pyrrole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrrole-2-carboxylic acid.

    Formation of the Ester: The carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 1-methyl-1H-pyrrole-2-carboxylate.

    Introduction of the Chloroacetamido Group: The ester is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamido group at the 4-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

    Hydrolysis: 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting DNA or protein interactions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules such as DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-chloroacetamido)benzoate: Similar structure but with a benzoate ring instead of a pyrrole ring.

    N-(4-acetylphenyl)-2-chloroacetamide: Contains a chloroacetamido group but with different aromatic substitution.

    2-chloro-N-(4-sulfamoyl-phenyl)acetamide: Another chloroacetamido derivative with a sulfonamide group.

Uniqueness

Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 4-[(2-chloroacetyl)amino]-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-12-5-6(11-8(13)4-10)3-7(12)9(14)15-2/h3,5H,4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGECWRWJSDFYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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